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Compound of Interest

Compound Name:
3-Methylbenzofuran-2-

carbaldehyde

Cat. No.: B170273 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methylbenzofuran-2-carbaldehyde, a valuable building block in organic synthesis and

pharmaceutical development. The document outlines available data for Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a

general synthetic approach and detailed experimental protocols for spectroscopic analysis.

Spectroscopic Data
The structural confirmation and purity of 3-Methylbenzofuran-2-carbaldehyde (C₁₀H₈O₂) are

typically determined using a combination of spectroscopic techniques. The following tables

summarize the key data points available for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Protons
Chemical Shift (δ) ppm
Range

Multiplicity

Aldehyde-H 9.8 – 10.0 Singlet

Aromatic-H 7.2 – 7.8 Multiplet

Methyl-H 2.4 – 2.6 Singlet

Note: The data presented is based on typical chemical shift ranges for similar compounds. A

peer-reviewed, experimentally verified spectrum with precise, assigned chemical shifts is not

readily available in the public domain.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Chemical Shift (δ) ppm Range

C=O (Aldehyde) 185 - 195

Aromatic/Furan C 110 - 160

Methyl C 15 - 25

Note: This data is predictive and based on known chemical shift ranges for analogous

structures. Detailed, experimentally confirmed ¹³C NMR data for 3-Methylbenzofuran-2-
carbaldehyde is not currently available in published literature.

Table 3: IR Spectroscopic Data
Functional Group Wavenumber (cm⁻¹)

C=O Stretch (Aldehyde) 1680–1700

C-H Stretch (Aldehyde) 2800–2900

C-O-C (Furan) 1240–1260

Note: A gas-phase IR spectrum is available from the NIST WebBook.[1] The data in the table

represents characteristic absorption bands.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b170273?utm_src=pdf-body
https://www.benchchem.com/product/b170273?utm_src=pdf-body
https://beaudry.chem.oregonstate.edu/sites/beaudry.chem.oregonstate.edu/files/Zhang_Beaudry_JOrgChem_2021.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 4: Mass Spectrometry Data
m/z Interpretation

160 [M]⁺ (Molecular Ion)

131 [M - CHO]⁺

77 [C₆H₅]⁺

Note: Fragmentation data is consistent with the structure of 3-Methylbenzofuran-2-
carbaldehyde.

Experimental Protocols
Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data.

The following sections outline standardized protocols for NMR, IR, and MS analysis.

Synthesis of 3-Methylbenzofuran-2-carbaldehyde
A common synthetic route to 3-Methylbenzofuran-2-carbaldehyde involves a multi-step

process starting from 3-chlorobenzofuran-2-carbaldehyde.[2] This typically includes

nucleophilic substitution to introduce the methyl group, potentially followed by other

modifications and purification steps. A detailed, step-by-step, peer-reviewed protocol for this

specific transformation is not widely available. General methods for the synthesis of benzofuran

derivatives often involve the reaction of a substituted phenol with an α-halo ketone followed by

cyclization, or through palladium-catalyzed coupling reactions.[3]

NMR Spectroscopy
Sample Preparation: Dissolve 5-20 mg of 3-Methylbenzofuran-2-carbaldehyde in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The

solution should be free of any particulate matter.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans

can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is typically used. Due to the lower natural

abundance of ¹³C, a higher number of scans is required compared to ¹H NMR.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections should be performed to obtain a clear spectrum.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two

KBr or NaCl plates.

KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press

the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder or pure KBr pellet should be acquired and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and the fragmentation pattern, which provides information about the structure of the

molecule.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a

synthesized organic compound like 3-Methylbenzofuran-2-carbaldehyde.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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